

Orellanine: A Novel Investigational Agent in Renal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Orellanine	
Cat. No.:	B1677459	Get Quote

Application Notes and Protocols for Researchers

The fungal toxin **orellanine**, traditionally known for its potent nephrotoxicity, is emerging as a promising investigational agent in the field of renal cell carcinoma (RCC) research. Its unique selectivity for proximal tubular epithelial cells, the origin of clear cell RCC (ccRCC), positions it as a targeted therapeutic candidate. This document provides detailed application notes and experimental protocols for researchers and drug development professionals exploring the utility of **orellanine** in RCC studies.

Introduction

Orellanine is a bipyridine N-oxide compound produced by certain species of Cortinarius mushrooms. Ingestion can lead to severe, often irreversible, kidney damage due to its specific uptake and accumulation in the proximal tubules. This very mechanism of selective toxicity is now being harnessed for a novel anti-cancer strategy. Research has demonstrated that **orellanine**'s cytotoxic effects extend to ccRCC cells, both in primary tumors and metastatic lesions, while sparing other cell types.[1][2][3] The proposed mechanisms of action include the induction of oxidative stress, disruption of cellular metabolism, inhibition of protein synthesis, and ultimately, the induction of apoptosis.[1][2][3]

Preclinical studies have shown that **orellanine** can induce dose-dependent cell death in a variety of ccRCC cell lines and significantly reduce tumor mass in xenograft models.[1][4] These findings have spurred further investigation and the development of synthetic **orellanine**



(ONC175) for clinical evaluation in patients with metastatic RCC who are already on dialysis.[4] [5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical studies on **orellanine**'s effect on RCC cells.

Table 1: In Vitro Cytotoxicity of Orellanine in Human Cell Lines



Cell Line	Cell Type	ED50 / IC50	Exposure Time	Viability Assay	Reference
HTEC	Human Tubular Epithelial Cells	4.1 ± 1.2 μg/mL	24 hours	Alamar Blue	[1][3]
786-O	ccRCC (Primary)	Dose- dependent decrease	Not specified	Not specified	[1]
SKRC-7	ccRCC (Primary)	Dose- dependent decrease	Not specified	Not specified	[1]
SKRC-10	ccRCC (Primary)	Dose- dependent decrease	Not specified	Not specified	[1]
SKRC-21	ccRCC (Primary)	Dose- dependent decrease	Not specified	Not specified	[1]
087	ccRCC (Primary)	Dose- dependent decrease	Not specified	Not specified	[1]
SKRC-17	ccRCC (Metastatic)	Dose- dependent decrease	24 hours	Alamar Blue	[1][3]
SKRC-52	ccRCC (Metastatic)	Dose- dependent decrease	Not specified	Not specified	[1]
HEPG2	Hepatocyte	Limited effect	24 hours	Alamar Blue	[1][3]
MDA-MB-231	Breast Cancer	Limited effect	24 hours	Alamar Blue	[1][3]



HUVEC	Human Umbilical Vein Endothelial Cells	Limited effect	24 hours	Alamar Blue	[1][3]
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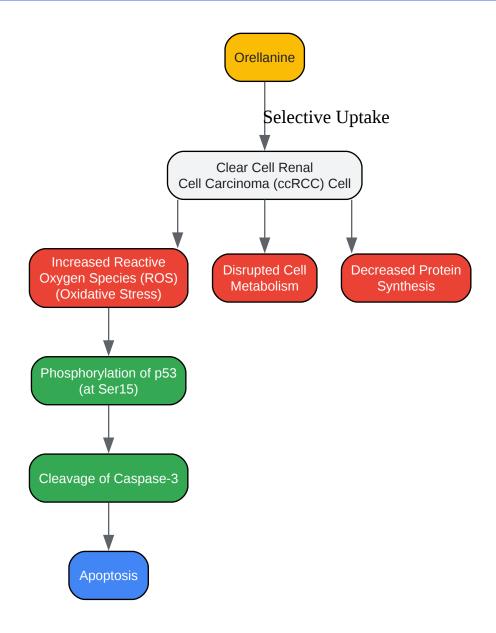
Table 2: In Vivo Anti-Tumor Efficacy of Orellanine in a Human ccRCC Xenograft Rat Model

Treatment Group	Dosage	Treatment Duration	Outcome	Reference
Orellanine	10 mg/L in peritoneal dialysis fluid	5 days	>90% reduction in viable tumor mass	[1]
Orellanine	20 mg/L in peritoneal dialysis fluid	3 days	>90% reduction in viable tumor mass	[1]
Control	Vehicle	-	Continued tumor growth	[1]

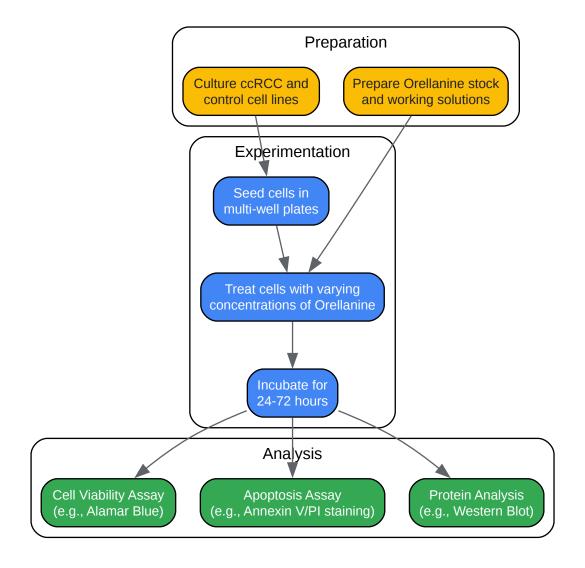
Signaling Pathways and Experimental Workflows

Proposed Mechanism of Orellanine-Induced Apoptosis in ccRCC Cells









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- To cite this document: BenchChem. [Orellanine: A Novel Investigational Agent in Renal Cell Carcinoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677459#orellanine-application-in-renal-cell-carcinoma-research]

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